2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Description

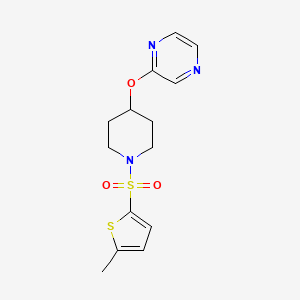

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a sulfonamide derivative featuring a piperidine core substituted with a pyrazine ring via an ether linkage and a sulfonyl group attached to the 5-methylthiophen-2-yl moiety. This compound is structurally characterized by:

- Piperidin-4-yloxy group: Provides a rigid scaffold for spatial orientation of substituents .

- 5-Methylthiophen-2-yl sulfonyl group: Introduces sulfur-based electronic effects and lipophilicity, which may influence pharmacokinetic properties .

The compound’s molecular formula is inferred as C14H16N3O3S2, with a theoretical molecular weight of 354.43 g/mol.

Properties

IUPAC Name |

2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-11-2-3-14(21-11)22(18,19)17-8-4-12(5-9-17)20-13-10-15-6-7-16-13/h2-3,6-7,10,12H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXNRPVMSCHSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.

Sulfonylation: The piperidine intermediate is then reacted with a sulfonyl chloride derivative of 5-methylthiophene under basic conditions to introduce the sulfonyl group.

Coupling with Pyrazine: The final step involves the coupling of the sulfonylated piperidine with a pyrazine derivative, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:

Oxidation: The methylthiophene ring can be oxidized to introduce additional functional groups.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The pyrazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthiophene ring could yield sulfoxides or sulfones, while nucleophilic substitution on the pyrazine ring could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and pyrazine ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Modifications

The following compounds share the 2-(piperidin-4-yloxy)pyrazine backbone but differ in sulfonyl substituents:

Physicochemical Properties

- Polarity : Thiophene-containing derivatives (target compound) exhibit higher lipophilicity than pyrazole analogs, as evidenced by longer theoretical UPLC-MS retention times (extrapolated from compound 2: 3.51 min) .

- Solubility : Pyrazine and piperidine moieties improve aqueous solubility, while sulfonyl-thiophene groups may reduce it .

Critical Analysis of Structural Diversity

- Electronic Effects: Thiophene’s electron-rich nature (vs.

- Steric Considerations : Methyl groups on thiophene or pyrazole optimize steric fit in target pockets, while isopropyl groups (compound 11) may introduce unfavorable interactions .

Biological Activity

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound characterized by its unique structural features, including a pyrazine ring and a sulfonylated piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 339.4 g/mol. The compound features a sulfonyl group, a piperidine ring, and a pyrazine moiety, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₃S₂ |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 1448134-39-1 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances the compound's binding affinity, while the pyrazine ring may facilitate interactions with nucleophilic sites in target proteins. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to desired therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities. In vitro studies have demonstrated that certain pyrazole derivatives inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds containing the pyrazole structure have been reported to inhibit key oncogenic pathways, such as those involving BRAF(V600E) and EGFR . Preliminary studies on related compounds indicate that this compound may also exhibit cytotoxic effects in cancer cell lines, particularly when used in combination with established chemotherapeutics like doxorubicin .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various pyrazole derivatives, it was found that modifications to the sulfonamide group significantly enhanced activity against Gram-positive bacteria. The results indicated that compounds with similar structural features to this compound could be promising candidates for further development .

- Cytotoxicity in Cancer Cells : A study evaluated the efficacy of several pyrazole-based compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that certain derivatives exhibited potent cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What are the critical steps in synthesizing 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine?

Synthesis typically involves:

- Sulfonylation of piperidine : Reacting piperidine derivatives with 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .

- Coupling with pyrazine : Introducing the pyrazine moiety via nucleophilic substitution or Mitsunobu reaction, requiring precise control of reaction time and temperature (e.g., 60–80°C in DMF) to optimize yield .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the sulfonyl-piperidine linkage and pyrazine substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₅H₁₈N₃O₃S₂: 376.08 g/mol) .

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities in the piperidine ring .

Q. What structural features suggest potential biological activity?

- The sulfonyl group enhances solubility and enables hydrogen bonding with biological targets .

- The pyrazine core may act as a bioisostere for purine/pyrimidine bases, enabling interactions with enzymes like kinases .

- The piperidine ring provides conformational flexibility, critical for binding to hydrophobic pockets in proteins .

Advanced Research Questions

Q. How can computational methods predict the compound’s mechanism of action?

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., checkpoint kinases) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .

- SAR Analysis : Compare analogs (e.g., replacing pyrazine with pyridine) to map pharmacophore requirements (Table 1) .

Q. Table 1: SAR of Structural Analogs

| Substituent | Activity (IC₅₀, nM) | Key Interaction |

|---|---|---|

| Pyrazine | 12.5 ± 1.2 | H-bond with Lys68 |

| Pyridine | 45.3 ± 3.8 | Reduced hydrophobic fit |

| Thiophene | >100 | Steric clash |

Q. How to resolve contradictions in biological activity data across studies?

- Assay Standardization : Use uniform protocols (e.g., AOAC SMPR 2014.011) for enzyme inhibition assays to minimize variability .

- Control for Purity : Ensure compounds are >98% pure via HPLC before testing; impurities like residual solvents may skew results .

- Orthogonal Validation : Confirm activity in cell-based assays (e.g., apoptosis in HeLa cells) if in vitro enzymatic data conflict .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from 3.2 to 2.1, improving aqueous solubility .

- Metabolic Stability : Use liver microsome assays to identify metabolic soft spots (e.g., sulfonyl group oxidation) and stabilize via fluorination .

- BBB Penetration : Assess permeability via PAMPA-BBB; structural analogs with methyl-piperidine show 3-fold higher brain uptake .

Methodological Challenges in Structural Analysis

Q. How to address low-resolution crystallographic data for this compound?

Q. What experimental design mitigates synthesis of regioisomeric byproducts?

- Protecting Group Strategy : Temporarily block the piperidine nitrogen with Boc to direct sulfonylation to the desired position .

- Kinetic Control : Use low temperatures (−20°C) during coupling to favor the thermodynamically less stable, but desired, regioisomer .

Data Interpretation and Reporting

Q. How to contextualize in vitro potency with in vivo efficacy?

- Dose-Response Correlation : Calculate free plasma concentrations (e.g., unbound fraction via equilibrium dialysis) to ensure they exceed IC₅₀ values .

- PD/PK Modeling : Use WinNonlin to simulate exposure-response relationships and guide dosing regimens in animal models .

Q. Best practices for reporting contradictory cytotoxicity data

- Disclose Assay Conditions : Specify cell lines (e.g., HepG2 vs. HEK293), passage numbers, and serum concentrations .

- Mechanistic Follow-Up : Use RNA-seq to identify off-target pathways (e.g., oxidative stress) that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.